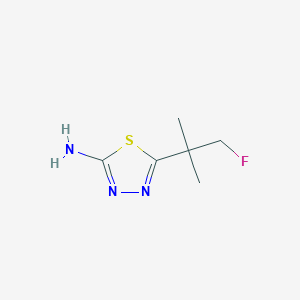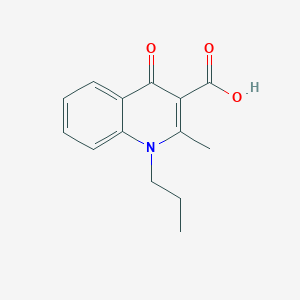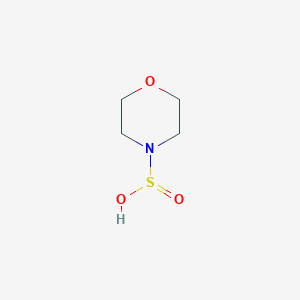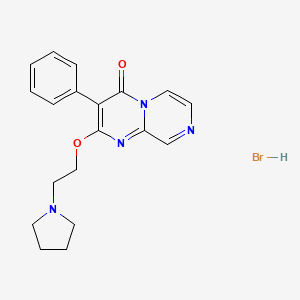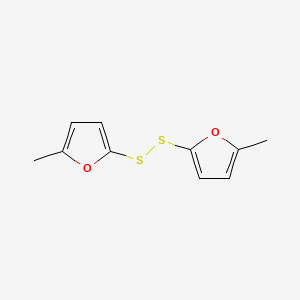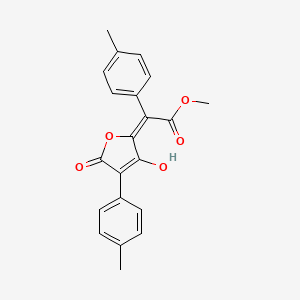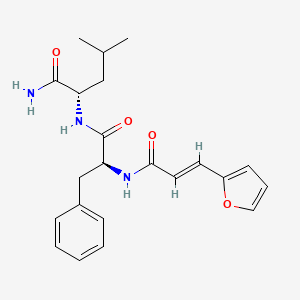
N-Acetylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylbutanamide is an organic compound belonging to the amide family It is characterized by the presence of an acetyl group attached to a butanamide structure Amides are known for their stability and are commonly found in various biological and synthetic molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetylbutanamide can be synthesized through several methods. One common approach involves the acetylation of butanamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylbutanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce butanamide and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of corresponding carboxylic acids.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Butanamide and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Acetylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The acetyl group can be transferred to other molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglucosamine: A derivative of glucosamine with applications in osteoarthritis treatment.
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylmannosamine: Investigated for its potential in treating GNE myopathy.
Uniqueness
N-Acetylbutanamide is unique due to its specific structure and the presence of the butanamide backbone. This gives it distinct chemical properties and reactivity compared to other N-acetyl derivatives. Its applications in various fields, from organic synthesis to potential therapeutic uses, highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
22534-71-0 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-acetylbutanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(9)7-5(2)8/h3-4H2,1-2H3,(H,7,8,9) |
Clé InChI |
IDVHWCVIBYZUKP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




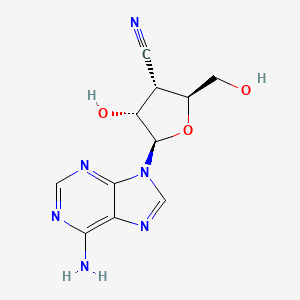

![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)
